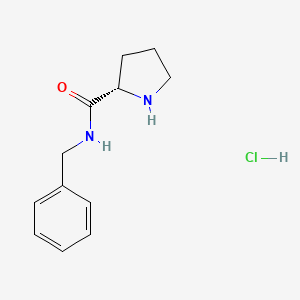

(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of γ-substituted amino acid derivatives or by alkylation of glycine equivalents with 1,2-electrophiles.

Benzylation: The nitrogen atom of the pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Amidation: The carboxylic acid group is converted to an amide by reacting with an amine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Azide or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2.1. Targeted Protein Degradation

One of the most promising applications of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride is in the development of proteolysis-targeting chimeras (PROTACs). These are bifunctional molecules that recruit E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome.

Recent studies have shown that derivatives of this compound can enhance the efficacy of PROTACs by improving their binding affinity to E3 ligases like von Hippel–Lindau (VHL) and cereblon (CRBN) . For instance, modifications to the benzyl group have been reported to increase the potency of these compounds in degrading target proteins such as AKT, which is implicated in various cancers .

| Compound | E3 Ligase | Target Protein | Degradation Efficacy |

|---|---|---|---|

| Compound 12 | VHL | T-AKT | High |

| Compound 13 | CRBN | P-AKT | Moderate |

2.2. Cancer Therapeutics

The compound has shown potential in anticancer applications due to its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. Studies have demonstrated that certain derivatives exhibit significant antiproliferative effects, making them candidates for further development as anticancer agents .

3.1. Study on AKT Degraders

A recent investigation focused on the synthesis and evaluation of AKT-targeting PROTACs using this compound as a core component. The study found that compounds incorporating this structure effectively reduced levels of both total and phosphorylated AKT in treated cells, suggesting a mechanism for inhibiting cancer cell proliferation .

3.2. Dual-Ligase Recruitment

Another study explored dual-ligase recruitment strategies to enhance protein degradation efficiency. By utilizing this compound as a linker between two ligands, researchers were able to achieve improved degradation rates for target proteins compared to traditional single-ligase approaches .

Wirkmechanismus

The mechanism of action of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.

N-benzylpyrrolidine: Similar structure but lacks the carboxamide group.

Pyrrolidine-2-carboxamide: Lacks the benzyl group.

Uniqueness

(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride is unique due to the presence of both the benzyl and carboxamide groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H20ClN

- Molecular Weight : 273.79 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : Approximately 100°C to 105°C

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, influencing various biological pathways. For instance, it has been observed to inhibit certain enzymes involved in disease processes, which may lead to therapeutic applications in conditions such as cancer and neurodegenerative diseases .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. Notably, it has shown potential in inhibiting:

- Acetylcholinesterase (AChE) : A key enzyme involved in neurotransmission, where inhibition may enhance cholinergic signaling .

- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Inhibition of GSK-3β can prevent tau hyperphosphorylation, a process implicated in Alzheimer's disease .

Receptor Binding

The compound's ability to bind to specific receptors has been explored for its therapeutic potential:

- Androgen Receptor (AR) : Studies have indicated that certain derivatives of the compound can effectively degrade AR variants, suggesting a role in treating hormone-sensitive cancers .

Study on Cancer Cell Proliferation

In a study focused on cancer therapeutics, this compound was evaluated for its effects on AKT protein degradation. The results demonstrated that the compound could suppress cancer cell proliferation by inhibiting downstream signaling pathways associated with AKT .

Neuroprotective Effects

Another study highlighted the compound's neuroprotective properties. It was found to improve cognitive deficits in animal models by attenuating spatial memory impairment through its action on AChE and GSK-3β .

Data Tables

| Activity Type | Target Enzyme/Receptor | Effect/Outcome |

|---|---|---|

| Enzyme Inhibition | AChE | Enhanced cholinergic signaling |

| Enzyme Inhibition | GSK-3β | Prevention of tau hyperphosphorylation |

| Receptor Binding | Androgen Receptor | Degradation of AR variants |

Eigenschaften

IUPAC Name |

(2S)-N-benzylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNKRADUZXAHCO-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.